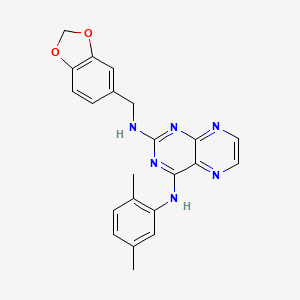

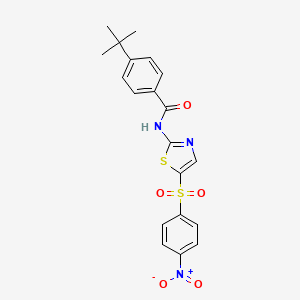

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine, also known as BDP or BDP-9066, is a novel compound that has shown great potential in scientific research applications. It belongs to the class of pteridine derivatives and has been synthesized through various methods.

Aplicaciones Científicas De Investigación

Antitumor Activity under Glucose Starvation

Solid tumors often experience low glucose levels compared to normal tissue. Tumor cells adapt by reprogramming their metabolism. Compound 6, an amuvatinib derivative, selectively kills tumor cells exposed to glucose starvation . It inhibits mitochondrial membrane potential, highlighting its potential as an antitumor agent for glucose-starved tumors.

Selective Toxicity in Cancer Cells

Compound 6 and its derivatives exhibit good selectivity between cancer cells and normal cells . This property makes it a promising candidate for targeted therapies.

Medicinal Chemistry and Cancer Metabolism

Researchers have explored the mechanistic aspects of compound 6, emphasizing its role in cancer metabolism. Understanding its interactions with cellular pathways provides valuable insights for drug development .

Histone Deacetylase (HDAC) Inhibition

An intermediary compound related to compound 6 has been used in constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a crucial role in epigenetic regulation and cancer therapy.

Synthesis and Antioxidant Properties

Compound 6 can be synthesized from [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine. Its antioxidant activity and potential protective effects against oxidative stress warrant further investigation .

Targeting Mechanistic Target of Rapamycin (mTOR) Pathway

Given its kinase inhibitory properties, compound 6 may impact the mTOR pathway. Researchers are exploring its potential as a synthetic lethal agent in cancer treatment .

Propiedades

IUPAC Name |

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c1-13-3-4-14(2)16(9-13)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-5-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZZUTQHLBJBQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

amino}-2-methylpropanoate](/img/structure/B2509090.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)